![molecular formula C27H32N8O5S4 B2389402 4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 392681-60-6](/img/structure/B2389402.png)
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C27H32N8O5S4 and its molecular weight is 676.84. The purity is usually 95%.
BenchChem offers high-quality 4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
The compound has shown promising anti-tubercular activity. Researchers synthesized a novel series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives using a convenient one-pot three-component reaction. The synthesis involved the reaction of an amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst. Among the derivatives, 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (compound 4j) exhibited the most potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 1.6 μg/ml. Molecular docking studies revealed that these compounds fit well into the cavity of Shikimate kinase, a potential target for anti-tubercular drugs .
a. Anticancer Properties: Given the compound’s unique structure, it might exhibit cytotoxic effects against cancer cells. Researchers could explore its potential as an anticancer agent, especially considering the presence of the thiazolidinone scaffold.
b. Antioxidant Activity: Compounds containing sulfur atoms often possess antioxidant properties. Investigating the antioxidant potential of this compound could provide insights into its role in oxidative stress management.
c. Anti-Inflammatory Effects: Thiadiazole derivatives have been studied for their anti-inflammatory properties. Researchers could evaluate whether this compound modulates inflammatory pathways.
d. Enzyme Inhibition: The compound’s interaction with enzymes beyond Shikimate kinase warrants investigation. Enzyme inhibition studies could reveal additional targets and therapeutic applications.
e. Drug Delivery Systems: Given its solubility and stability, this compound might serve as a building block for drug delivery systems. Formulating it into nanoparticles or other carriers could enhance its bioavailability.
f. Structure-Activity Relationship (SAR) Studies: Systematic SAR studies can help optimize the compound’s structure for specific biological activities. Researchers could explore modifications to improve potency and selectivity.
Conclusion
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N8O5S4/c1-5-34(6-2)44(38,39)19-14-12-18(13-15-19)24(37)28-16-22-30-32-26(35(22)20-10-8-9-11-21(20)40-4)42-17-23(36)29-25-31-33-27(43-25)41-7-3/h8-15H,5-7,16-17H2,1-4H3,(H,28,37)(H,29,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTVYWAYLQLIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N8O5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

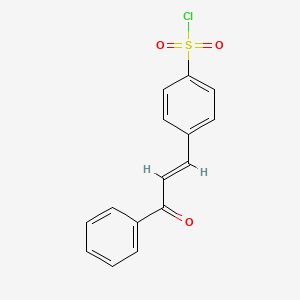
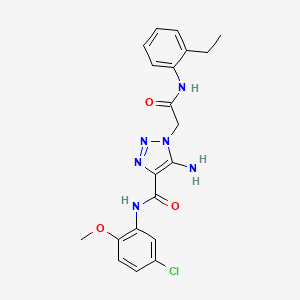

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2389328.png)
![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)
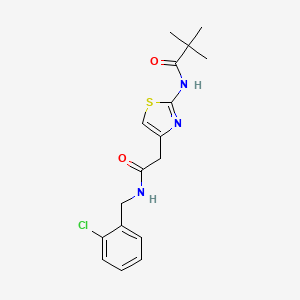
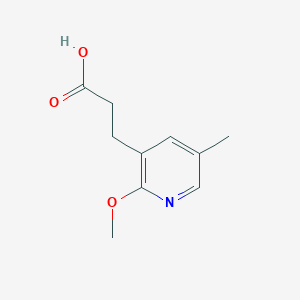
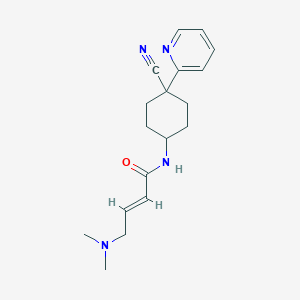
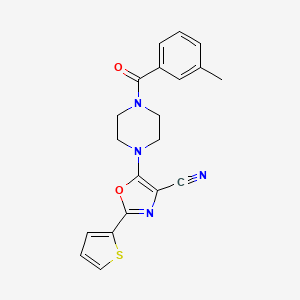

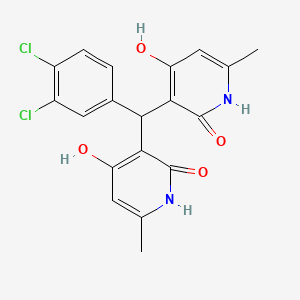

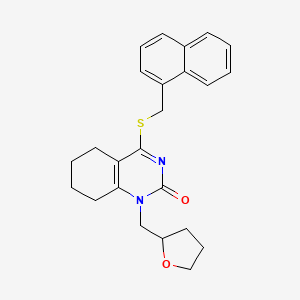
![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)